molecular formula C20H25N3O4S B2400985 N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251705-11-9

N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2400985
CAS No.: 1251705-11-9
M. Wt: 403.5
InChI Key: SCFSOVHPMJXYSD-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex organic compound that features a mesityl group, a pyrrolidinylsulfonyl group, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridinyl core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the mesityl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the pyrrolidinylsulfonyl group: This could be achieved through nucleophilic substitution reactions.

    Final acetamide formation: This might involve amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the mesityl group or the pyrrolidinylsulfonyl group.

    Reduction: Reduction reactions might target the oxo group or the pyridinyl ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.

    Receptor Binding: Potential interactions with biological receptors, making it a candidate for drug development.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: Potential use in imaging or diagnostic applications.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Material Production:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes, receptors, or other proteins.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide analogs: Compounds with similar structures but different substituents.

    Other pyridinylacetamides: Compounds with the pyridinylacetamide core but different functional groups.

Uniqueness

    Structural Complexity: The combination of mesityl, pyrrolidinylsulfonyl, and pyridinyl groups is relatively unique.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities.

Biological Activity

N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex organic compound characterized by its unique structural features, including a mesityl group, a pyrrolidinylsulfonyl moiety, and a pyridinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure

The IUPAC name for this compound is 2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide. The molecular formula is C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S, and its InChI representation is:

InChI 1S C20H25N3O4S c1 14 11 15 2 19 16 3 12 14 21 18 24 13 22 8 6 7 17 20 22 25 28 26 27 23 9 4 5 10 23 h6 8 11 12H 4 5 9 10 13H2 1 3H3 H 21 24 \text{InChI 1S C20H25N3O4S c1 14 11 15 2 19 16 3 12 14 21 18 24 13 22 8 6 7 17 20 22 25 28 26 27 23 9 4 5 10 23 h6 8 11 12H 4 5 9 10 13H2 1 3H3 H 21 24 }

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antibacterial and antifungal properties. The specific arrangement of functional groups in N-mesityl compounds may confer unique interactions with biological targets.

The biological activity of N-mesityl compounds can be attributed to their ability to interact with various enzymes and receptors. For instance, the pyridine ring can facilitate hydrogen bonding and π-stacking interactions with target proteins, potentially influencing their enzymatic activity.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related pyridine derivatives indicated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Enzyme Inhibition

In vitro studies have shown that derivatives of this class can act as inhibitors of α-glucosidase, an enzyme critical in carbohydrate metabolism. This inhibition could have implications for managing conditions such as diabetes by delaying carbohydrate absorption .

Data Table: Biological Activity Summary

Activity Effect Reference
AntibacterialSignificant against Gram-positive and Gram-negative bacteria
AntifungalModerate activity observed
Enzyme InhibitionInhibits α-glucosidase

Properties

IUPAC Name

2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-14-11-15(2)19(16(3)12-14)21-18(24)13-22-8-6-7-17(20(22)25)28(26,27)23-9-4-5-10-23/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFSOVHPMJXYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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